NNMT Inhibition: 178-Fold Lower Potency Than a 7-Substituted Analog Defines a Specific SAR Niche for Weak-Binder Controls
7-Methoxy-3-methylquinolin-2(1H)-one inhibits human NNMT with a Ki of 89 nM [1]. In contrast, a closely related 7-substituted quinolin-2(1H)-one analog (BDBM50530712 / CHEMBL4591248) achieves a Ki of 0.501 nM under identical assay conditions — representing a 178-fold potency differential [2]. This quantitative gap positions CAS 913613-84-0 as a moderately potent reference compound rather than a lead candidate, while the sub-nanomolar analog represents the high-potency end of the quinolinone NNMT inhibitor series.
| Evidence Dimension | NNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | 7-substituted quinolin-2(1H)-one analog (BDBM50530712 / CHEMBL4591248): Ki = 0.501 nM |
| Quantified Difference | 178-fold lower potency (target compound weaker by factor of 178) |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3); substrate: 1-methylquinolinium; SAM cofactor present; fluorescence-based detection |
Why This Matters
Procurement of the 7-methoxy-3-methyl variant provides a defined moderate-affinity control compound essential for establishing SAR windows in NNMT inhibitor optimization programs.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973) — Ki: 89 nM for human NNMT. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247634 View Source
- [2] BindingDB. BDBM50530712 (CHEMBL4591248) — Ki: 0.501 nM for human NNMT. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50530712 View Source
